Product packaging for [1-(4-Chlorophenyl)ethyl](propyl)amine(Cat. No.:)

[1-(4-Chlorophenyl)ethyl](propyl)amine

Cat. No.: B13303269
M. Wt: 197.70 g/mol
InChI Key: RNVHSKIDXUZHBA-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry

Amines are classified as primary, secondary, or tertiary based on the number of hydrocarbyl groups attached to the nitrogen atom. 1-(4-Chlorophenyl)ethylamine is a primary amine, characterized by the -NH2 group. This functional group is a key site for chemical reactions, allowing for the synthesis of a multitude of derivatives.

The conversion of a primary amine to a secondary amine, such as the synthesis of 1-(4-Chlorophenyl)ethylamine from 1-(4-chlorophenyl)ethylamine, is a fundamental transformation in organic chemistry. This is often achieved through processes like reductive amination, where the primary amine reacts with an aldehyde or ketone (in this case, propionaldehyde) to form an imine, which is then reduced to the corresponding secondary amine. This process is a cornerstone of amine synthesis, providing a pathway to compounds with tailored steric and electronic properties.

The physical and chemical properties of the parent amine, 1-(4-chlorophenyl)ethylamine, are well-documented and provide a baseline for understanding its derivatives.

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)ethylamine
PropertyValueReference
Molecular FormulaC₈H₁₀ClN sigmaaldrich.comalfa-chemistry.com
Molecular Weight155.62 g/mol sigmaaldrich.comalfa-chemistry.com
CAS Number6299-02-1 sigmaaldrich.com
Density1.080 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.543 sigmaaldrich.com
Flash Point102.8 °C sigmaaldrich.com
Boiling Point232 °C alfa-chemistry.com

Significance in Contemporary Organic Synthesis and Research

The primary significance of 1-(4-chlorophenyl)ethylamine in modern organic synthesis lies in its chirality. Enantiomerically pure amines are highly sought-after as chiral resolving agents and as synthons for the asymmetric synthesis of complex target molecules, particularly in the pharmaceutical industry. google.com The process of separating the racemic mixture of 1-(4-chlorophenyl)ethylamine into its individual (R) and (S) enantiomers is a critical area of research. researchgate.net

Methods for chiral resolution often involve the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as binaphthoic acid or derivatives of tartaric acid. google.comresearchgate.net These diastereomeric salts possess different solubilities, allowing for their separation by crystallization. Additionally, enzymatic resolution, using lipases to selectively acylate one enantiomer, has proven to be an effective method for obtaining the pure enantiomers. google.com

Once resolved, these chiral amines are used as precursors for compounds with specific stereochemistry. The synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives, for example, utilizes this chiral amine as a basic moiety to develop new chemical entities with potential therapeutic applications. researchgate.net

Overview of Academic Research Trajectories

Academic research involving 1-(4-chlorophenyl)ethylamine and its derivatives has followed several key trajectories. A major focus has been on the development and optimization of methods for chiral resolution, which is fundamental to its application in asymmetric synthesis. mdpi.com

Another significant research avenue is the use of 1-(4-chlorophenyl)ethylamine as a scaffold for creating novel compounds with potential biological activity. Research has shown that derivatives incorporating this moiety can exhibit a range of properties. For instance, studies have explored its incorporation into potential anticonvulsant agents and anti-inflammatory molecules. nih.govderpharmachemica.com The synthesis of various derivatives allows researchers to investigate structure-activity relationships, where modifications, such as the addition of a propyl group to the nitrogen to form 1-(4-Chlorophenyl)ethylamine, can fine-tune the biological or chemical properties of the resulting molecule.

The compound and its derivatives are also employed as building blocks in the synthesis of complex heterocyclic systems, such as pyrrol-3-ones, which are themselves an important class of compounds in medicinal chemistry. mdpi.com The versatility of the amine functional group allows for its integration into a wide variety of molecular frameworks, driving its continued exploration in synthetic and medicinal chemistry research.

Table 2: Research Applications of 1-(4-Chlorophenyl)ethylamine Derivatives
Derivative TypeArea of ResearchSignificanceReference
N-Acyl Derivatives (Amides)Medicinal ChemistryScaffold for potential anti-inflammatory, analgesic, and anticancer agents. researchgate.net
Diastereomeric SaltsChiral ResolutionSeparation of enantiomers for use in asymmetric synthesis. google.comresearchgate.net
CyanamidesSynthetic IntermediatesBuilding blocks for nitrogen-rich molecules like guanidines and ureas. mdpi.com
Heterocyclic SystemsOrganic SynthesisPrecursors for complex structures like pyrrol-3-ones. mdpi.com
N-Alkyl DerivativesGeneral Organic SynthesisModification of the parent amine to alter steric and electronic properties for various applications. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClN B13303269 [1-(4-Chlorophenyl)ethyl](propyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16ClN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3

InChI Key

RNVHSKIDXUZHBA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 1 4 Chlorophenyl Ethylamine

Conventional Synthetic Approaches

Traditional methods for synthesizing 1-(4-chlorophenyl)ethylamine often rely on well-established reaction types that are widely understood and implemented.

Reductive amination is a prominent method for forming amines from carbonyl compounds. wikipedia.orgyoutube.com This process typically involves a two-step sequence within a single reaction vessel, often referred to as a one-pot procedure. youtube.commasterorganicchemistry.com The first step is the reaction of a ketone or aldehyde with an amine to form an imine intermediate. wikipedia.orglibretexts.org This is followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comlibretexts.org

For the synthesis of 1-(4-chlorophenyl)ethylamine, the starting ketone is 4-chloroacetophenone. This is reacted with ammonia (B1221849) to form the imine, which is then reduced. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of ketones. masterorganicchemistry.com Alternative reducing agents like sodium borohydride (B1222165) (NaBH4) can also be used. youtube.commasterorganicchemistry.com The reaction is typically conducted under neutral or slightly acidic conditions to facilitate imine formation. wikipedia.org

Table 1: Reductive Amination Conditions and Reagents

Starting Material Amine Source Common Reducing Agents Typical Conditions

N-alkylation is the crucial step to convert the primary amine precursor, 1-(4-chlorophenyl)ethylamine, into the final product, 1-(4-Chlorophenyl)ethylamine. This reaction involves the formation of a new carbon-nitrogen bond. masterorganicchemistry.com

Direct alkylation of 1-(4-chlorophenyl)ethylamine with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) can lead to the desired secondary amine. However, a significant challenge with direct alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.commasterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

To achieve mono-selective N-propylation, careful control of reaction conditions or the use of specific methodologies is necessary. nih.gov One common strategy is to use a stoichiometric amount of the alkylating agent and carefully monitor the reaction progress. Another approach is reductive amination, this time reacting 1-(4-chlorophenyl)ethylamine with propanal to form an intermediate imine, which is then reduced to yield the N-propylated product. This offers a more controlled route to the desired secondary amine. masterorganicchemistry.com

Multi-step synthesis provides an alternative route to 1-(4-chlorophenyl)ethylamine, starting from different precursors. medium.com These sequences involve a series of chemical transformations to build the target molecule. syrris.jplboro.ac.uk For instance, a synthesis could begin with p-chlorobenzaldehyde. An asymmetric Henry reaction with nitromethane (B149229) can yield (R)-2-nitro-1-(4-chlorophenyl)ethanol. google.com Subsequent chemical modifications, such as reaction with formaldehyde (B43269) followed by catalytic hydrogenation to reduce the nitro group to an amine, can lead to intermediates that are then converted to the final amine product. google.com While often longer, these multi-step routes can offer advantages in controlling stereochemistry and introducing specific functional groups. medium.com

Catalytic Synthesis of 1-(4-Chlorophenyl)ethylamine

Catalytic methods offer greener and more efficient alternatives to conventional synthesis, often proceeding with higher selectivity and under milder conditions. mdpi.com

Transition metal catalysis has become a powerful tool in organic synthesis. mdpi.commdpi.com For amine synthesis, catalysts based on metals like palladium, ruthenium, and iridium are often employed. uwa.edu.auorganic-chemistry.org For example, a catalytic system involving [RuCl2(p-cymene)]2 and a silane (B1218182) like Ph2SiH2 can be effective for the reductive amination of ketones with anilines. While this specific example uses anilines, similar principles can be applied to ammonia as the amine source for synthesizing primary amines. Another approach involves the reduction of nitroaromatics followed by a one-pot reductive amination. For instance, a nitrobenzene (B124822) derivative can be reduced using decaborane (B607025) (B10H14) in the presence of a palladium on carbon (Pd/C) catalyst, followed by reductive amination to yield the desired amine. organic-chemistry.org

Table 2: Examples of Transition Metal Catalysts in Amine Synthesis

Catalyst System Reaction Type Reactants
[RuCl2(p-cymene)]2 / Ph2SiH2 Reductive Amination Aldehydes/Ketones, Anilines
10% Pd/C with Decaborane Reduction / Reductive Amination Nitrobenzenes, Aldehydes

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. semanticscholar.org Chiral catalysts can be used to produce enantiomerically enriched amines, which is of significant interest in pharmaceutical chemistry. For the synthesis of chiral 1-(4-chlorophenyl)ethylamine, asymmetric reductive amination can be employed. This involves the use of a chiral catalyst to control the stereochemical outcome of the imine reduction. For example, biomimetic transamination using a chiral pyridoxamine (B1203002) catalyst can convert trifluoromethyl ketones to optically active amines with high enantiomeric excess. organic-chemistry.org While this example focuses on fluorinated ketones, the underlying principle of using a chiral organocatalyst to direct the stereochemistry of the amination process is broadly applicable.

Asymmetric Synthesis of Chiral 1-(4-Chlorophenyl)ethylamine

The creation of a single, desired enantiomer of 1-(4-Chlorophenyl)ethylamine is a significant challenge in synthetic chemistry. Asymmetric synthesis methods are employed to control the formation of the new stereogenic center. uvic.ca These methods can be broadly categorized into approaches using chiral auxiliaries, enantioselective catalysts, or diastereoselective routes.

Chiral Auxiliary-Based Syntheses

Chiral auxiliary-based synthesis is a well-established strategy for producing enantiomerically pure compounds. sigmaaldrich.com This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.orgresearchgate.net The auxiliary's inherent chirality directs subsequent reactions to occur stereoselectively, leading to the preferential formation of one diastereomer. uvic.ca After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comwikipedia.org

For the synthesis of chiral 1-(4-Chlorophenyl)ethylamine, a common approach involves the diastereoselective reduction of an imine or the alkylation of an enolate derived from a substrate attached to a chiral auxiliary. researchgate.net

Sulfinamide Auxiliaries: One of the most effective methods involves the condensation of 4'-chloroacetophenone (B41964) with an enantiopure tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reaction forms a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, typically with a hydride reducing agent, yields the corresponding sulfinamide. The stereochemical outcome is controlled by the chiral sulfur center of the auxiliary. Mild acidic hydrolysis then cleaves the sulfinyl group to afford the desired chiral primary amine with high enantiomeric excess. yale.edu This method is widely used due to its reliability and the commercial availability of the auxiliary. yale.edu

Oxazolidinone Auxiliaries: Evans oxazolidinones are another class of powerful chiral auxiliaries, though they are more commonly associated with asymmetric alkylations and aldol (B89426) reactions to form C-C bonds. wikipedia.orgresearchgate.net A potential route for amine synthesis could involve attaching the auxiliary to a related substrate to direct a stereoselective transformation. google.com

Pseudoephedrine Auxiliaries: Pseudoephedrine can serve as a practical chiral auxiliary for asymmetric alkylations. nih.gov While typically used for creating α-substituted carboxylic acids and ketones, the underlying principles of forming a diastereomeric intermediate that directs the approach of a reactant can be adapted for amine synthesis. nih.gov

The choice of auxiliary is critical and depends on its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recoverability.

Enantioselective Catalysis

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product. youtube.com The primary route for synthesizing 1-(4-Chlorophenyl)ethylamine via this method is the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral imine or the direct reductive amination of 4'-chloroacetophenone.

Asymmetric Hydrogenation: This process involves the reduction of the C=N bond of an imine derived from 4'-chloroacetophenone. Chiral transition metal catalysts, often based on rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands, are employed. The catalyst creates a chiral environment, forcing the hydrogen to add to one face of the imine preferentially, leading to one enantiomer of the amine in excess.

Catalytic Reductive Amination: This is a one-pot procedure where 4'-chloroacetophenone is reacted with an ammonia source and a reducing agent in the presence of a chiral catalyst. Nickel-catalyzed hydroamination has emerged as a facile method for the synthesis of chiral arylamines from styrenes, providing another potential catalytic route. nih.gov The reaction proceeds through a dynamic kinetic resolution of an intermediate, yielding the amine product with high enantioselectivity.

The effectiveness of enantioselective catalysis is highly dependent on the specific combination of the metal center, the chiral ligand, and the reaction conditions.

Table 1: Comparison of Catalytic Methods for Chiral Amine Synthesis

Catalytic MethodTypical CatalystSubstrateKey Advantage
Asymmetric Hydrogenation[Rh(COD)Cl]₂ with chiral phosphine ligandPre-formed imineHigh enantioselectivity (ee)
Asymmetric Transfer HydrogenationRu-TsDPENKetone or ImineUses safer hydrogen sources (e.g., formic acid)
Reductive AminationIr or Ni-based catalysts4'-ChloroacetophenoneOne-pot procedure

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves reacting a prochiral substrate with a chiral reagent or substrate to create a mixture of diastereomers. Because diastereomers have different physical properties, they can be separated by standard laboratory techniques such as crystallization or chromatography. nih.gov

This approach is inherently linked to the use of chiral auxiliaries, where the key step is the formation of a covalent diastereomeric intermediate. uvic.ca For example, in the synthesis using a pseudoephedrine auxiliary, the alkylation of the chiral amide enolate generates two diastereomeric products. nih.gov If the facial selectivity is high, one diastereomer is formed in a much greater amount. However, even with lower selectivity, the diastereomers can often be separated. Following separation, the chiral auxiliary is cleaved from the desired diastereomer to yield the enantiomerically pure product.

Another diastereoselective route is resolution, where a racemic mixture of 1-(4-Chlorophenyl)ethylamine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. These salts can then be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the free, enantiopure amine.

Yield Optimization and Process Efficiency in 1-(4-Chlorophenyl)ethylamine Synthesis

Key areas for optimization include:

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. For catalytic hydrogenations, hydrogen pressure and temperature can significantly impact both reaction rate and selectivity. google.com Lower temperatures are often favored in asymmetric reactions to enhance enantioselectivity, although this may require longer reaction times. mdpi.com

Catalyst Loading and Efficiency: In catalytic processes, minimizing the amount of the (often expensive) chiral catalyst without sacrificing yield or selectivity is a primary goal. Catalyst turnover number (TON) and turnover frequency (TOF) are key metrics for evaluating efficiency.

Solvent and Reagent Selection: The choice of solvent can influence reaction rates, selectivity, and product solubility. The use of greener, safer, and easily recyclable solvents is increasingly important. youtube.com The stoichiometry of reagents must also be optimized to ensure complete conversion of the limiting reactant and to simplify purification.

Continuous flow synthesis is an emerging technology that can offer significant advantages in process efficiency. mdpi.com By performing reactions in a continuous stream rather than in a large batch, it is possible to achieve better control over reaction parameters, improve safety, and potentially increase throughput.

Table 2: Parameters for Process Optimization

ParameterObjectiveTypical Actions
TemperatureBalance reaction rate and selectivityScreening a range of temperatures
Pressure (for hydrogenation)Ensure sufficient H₂ availabilityOptimize pressure for rate and safety
Catalyst LoadingMinimize cost, maximize turnoverReduce catalyst amount to lowest effective level
SolventImprove solubility, rate, and green profileTest a panel of solvents
PurificationMaximize purity and isolated yieldDevelop optimized crystallization or distillation protocols

Chemical Reactivity and Transformation Studies of 1 4 Chlorophenyl Ethylamine

Reactions at the Amine Nitrogen Center

The secondary amine group in 1-(4-Chlorophenyl)ethylamine is a key site for a variety of chemical transformations, including acylation, sulfonylation, oxidation, and dealkylation.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atom of the secondary amine readily participates in acylation and sulfonylation reactions. These reactions are fundamental for the formation of amide and sulfonamide linkages, respectively.

Acylation: The reaction of 1-(4-Chlorophenyl)ethylamine with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N,N-disubstituted amide. youtube.com The base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. stackexchange.com This transformation is generally efficient for both primary and secondary amines. nih.govresearchgate.net

Representative Acylation Reaction Acylation reaction scheme

Sulfonylation: Similarly, sulfonylation is achieved by treating the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction leads to the formation of a stable sulfonamide. The N-alkylation of sulfonamides can be achieved using alkyl halides with catalysts. dnu.dp.uaorganic-chemistry.org

Table 1: Typical Reagents and Conditions for Acylation and Sulfonylation

TransformationReagentBaseSolventProduct Type
Acylation Acetyl chloridePyridine, TriethylamineDichloromethane (DCM), Tetrahydrofuran (THF)N-acyl-N-propyl-1-(4-chlorophenyl)ethanamine
Acylation Acetic anhydridePyridine, DMAP (cat.)Dichloromethane (DCM)N-acyl-N-propyl-1-(4-chlorophenyl)ethanamine
Sulfonylation p-Toluenesulfonyl chloridePyridine, NaOH(aq)Dichloromethane (DCM), TolueneN-propyl-N-(p-tosyl)-1-(4-chlorophenyl)ethanamine
Sulfonylation Methanesulfonyl chlorideTriethylamineDichloromethane (DCM)N-methanesulfonyl-N-propyl-1-(4-chlorophenyl)ethanamine

N-Oxidation Reactions

The nitrogen atom of a secondary amine can be oxidized to form N-oxygenated products. uomustansiriyah.edu.iq The oxidation of secondary amines with reagents like hydrogen peroxide (H₂O₂) or peroxy acids (like m-CPBA) typically yields hydroxylamines as initial products. libretexts.org These hydroxylamines can sometimes be further oxidized to the corresponding nitrones, particularly if there is an adjacent carbon atom that can be deprotonated. For 1-(4-Chlorophenyl)ethylamine, oxidation would lead to the formation of N-hydroxy-1-(4-chlorophenyl)ethylamine. The presence of easily oxidizable functional groups elsewhere in a molecule can sometimes complicate these reactions, but methods for selective N-oxidation have been developed. nih.gov

Representative N-Oxidation Reaction N-Oxidation reaction scheme

Dealkylation Pathways

N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation in both synthetic chemistry and drug metabolism. dntb.gov.uanih.govnih.govrug.nl For a secondary amine like 1-(4-Chlorophenyl)ethylamine, cleavage of either the propyl group or the 1-(4-chlorophenyl)ethyl group is possible, though typically the less sterically hindered or more chemically activated group is removed.

Common chemical methods for N-dealkylation include:

Von Braun Reaction: This classic method involves treating the amine with cyanogen (B1215507) bromide (BrCN), which leads to the formation of a cyanamide (B42294) intermediate. Subsequent hydrolysis of the cyanamide yields the dealkylated secondary amine. researchgate.net

Reaction with Chloroformates: Acylation with chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate, forms a carbamate (B1207046) intermediate. This intermediate can then be cleaved under specific conditions (e.g., hydrolysis or reduction) to afford the dealkylated amine. researchgate.net

These methods are broadly applicable but can sometimes lack selectivity if the two alkyl groups on the nitrogen are similar in nature. researchgate.net

Transformations Involving the Chlorophenyl Moiety

The 4-chlorophenyl group provides a handle for carbon-carbon and carbon-heteroatom bond formation through reactions that activate the carbon-chlorine bond.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. wikipedia.org Treating the chlorophenyl group of 1-(4-Chlorophenyl)ethylamine with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium at very low temperatures (e.g., -78 to -100 °C), can replace the chlorine atom with a lithium atom. tcnj.edu

A critical consideration for this reaction is the presence of the acidic N-H proton on the secondary amine. This proton will react with the organolithium reagent, consuming at least one equivalent. Therefore, more than two equivalents of the organolithium reagent are required: one to deprotonate the amine and another to perform the metal-halogen exchange. The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the 4-position of the phenyl ring. researchgate.net

Representative Metal-Halogen Exchange and Quench Metal-Halogen Exchange reaction scheme

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile tools for forming new bonds to aryl halides. sigmaaldrich.com The chloro-substituent on the phenyl ring of 1-(4-Chlorophenyl)ethylamine can serve as an electrophilic partner in various named reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require specialized catalysts. nih.gov

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would replace the chlorine with a new alkyl or aryl group.

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine to form a new carbon-nitrogen bond, yielding a diaryl or alkylaryl amine derivative.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a carbon-carbon triple bond.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon double bond at the site of the chlorine atom.

The success of these reactions often depends on the careful selection of the palladium source, the supporting ligand, the base, and the solvent. Modern catalyst systems with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have been developed to efficiently activate the C-Cl bond. taylorandfrancis.comacs.org

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst/LigandProduct Type
Suzuki-Miyaura Arylboronic acid (Ar'-B(OH)₂)Pd(OAc)₂ / SPhos, XPhos4-Aryl substituted derivative
Buchwald-Hartwig Amine (R₂'NH)Pd₂(dba)₃ / BINAP, RuPhos4-Amino substituted derivative
Sonogashira Terminal alkyne (R'-C≡CH)PdCl₂(PPh₃)₂ / CuI4-Alkynyl substituted derivative
Heck Alkene (CH₂=CHR')Pd(OAc)₂ / P(o-tol)₃4-Alkenyl substituted derivative

Reactivity at the α-Carbon and Propyl Chain

The presence of the secondary amine and the benzylic α-carbon provides multiple sites for chemical modification. The propyl group, while generally less reactive, can also undergo functionalization under specific conditions.

Functionalization of the Alkyl Side Chain

The alkyl substituents on the nitrogen atom, namely the 1-(4-chlorophenyl)ethyl group and the propyl group, are susceptible to various transformations.

One of the primary reactions involving N-alkylamines is N-dealkylation . The propyl group, being a simple alkyl chain, can be cleaved under oxidative or catalytic conditions. For instance, enzymatic systems, such as those involving monoamine oxidase, are known to metabolize related benzylamine (B48309) derivatives through oxidation of the amine, which can lead to dealkylation. wikipedia.org Similarly, chemical methods employing reagents like acyl chlorides followed by hydrolysis can selectively remove one of the alkyl groups. The benzyl (B1604629) group in related compounds can be removed by hydrogenolysis, a process that involves catalytic hydrogenation. wikipedia.org

The propyl chain itself can be a target for functionalization, although this is often more challenging than reactions at the more activated α-carbon. Radical-based reactions or enzymatic hydroxylation could introduce functional groups at various positions along the propyl chain, leading to a range of derivatives.

The amino group of the parent compound, 1-(4-chlorophenyl)ethylamine, can readily undergo acylation. For example, it reacts with substituted phenoxyacetyl chlorides to form the corresponding N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. researchgate.net This highlights the nucleophilic character of the nitrogen atom, a reactivity that is retained in the N-propylated derivative.

Below is a table summarizing potential functionalization reactions of the alkyl side chain.

Reaction TypeReagents/ConditionsPotential Products
N-Dealkylation (Propyl)Oxidative enzymes, Chemical oxidation1-(4-Chlorophenyl)ethylamine
N-AcylationAcyl chlorides, AnhydridesN-acyl-1-(4-chlorophenyl)ethylamine
Propyl Chain HydroxylationBiocatalysts (e.g., P450 enzymes)Hydroxylated propyl chain derivatives

Stereospecific Transformations at the Chiral Center

The α-carbon of the 1-(4-chlorophenyl)ethyl group is a stereocenter, meaning that 1-(4-Chlorophenyl)ethylamine exists as a pair of enantiomers. This chirality is a critical aspect of its chemical reactivity, particularly in asymmetric synthesis and transformations.

Reactions that proceed via a mechanism involving the chiral center can exhibit high degrees of stereospecificity or stereoselectivity. For instance, if the hydrogen atom at the α-carbon were to be abstracted or substituted, the stereochemical outcome would be highly dependent on the reaction conditions and the chirality of any reagents used.

In the broader context of chiral phenylethylamines, stereospecific transformations are well-documented. Chiral amines, such as (S)-1-phenylethylamine, are widely used as resolving agents for racemic mixtures of acidic compounds. nih.govresearchgate.net This process relies on the formation of diastereomeric salts that can be separated, followed by the recovery of the enantiomerically pure acid. This principle underscores the importance of the chiral center in intermolecular interactions.

Furthermore, the stereochemistry at the α-carbon can direct the outcome of reactions at other parts of the molecule. For example, in palladium-catalyzed C-H olefination reactions of related β-alkyl phenylethylamine derivatives, the existing stereocenter can influence the stereochemistry of the newly formed bonds, leading to enantiomerically enriched products. nih.govmdpi.com While this particular reaction functionalizes the aromatic ring, it illustrates the concept of stereochemical control exerted by the chiral center.

A summary of considerations for stereospecific transformations is presented in the table below.

Transformation TypeKey AspectExample Application (in related compounds)
Resolution of RacematesFormation of diastereomeric saltsUse of chiral phenylethylamines to resolve racemic acids. nih.govresearchgate.net
Asymmetric SynthesisChiral auxiliary or catalystDirecting the stereochemical outcome of new bond formations.
Stereospecific ReactionsRetention or inversion of configurationReactions at the chiral center proceeding via SN2 or other stereospecific mechanisms.

Stereochemical Investigations of 1 4 Chlorophenyl Ethylamine and Its Derivatives

Chiral Resolution Methodologies

The separation of the racemic 1-(4-chlorophenyl)ethylamine into its individual enantiomers is a crucial step for the synthesis of enantiomerically pure derivatives such as 1-(4-Chlorophenyl)ethylamine. This process, known as chiral resolution, can be accomplished through several methods.

Diastereomeric Salt Formation and Crystallization

One of the most established methods for resolving chiral amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization.

Table 1: Components for Diastereomeric Salt Resolution of 1-(4-Chlorophenyl)ethylamine
Component TypeChemical NameRole in Resolution
Racemic Mixture(R/S)-1-(4-Chlorophenyl)ethylamineSubstrate to be resolved
Resolving AgentS-(-)-N-Phenylcarbamoyllactic acidChiral acid for salt formation
Primary SolventEthanolSolvent for crystallization
Secondary Solventtert-Butyl methyl ether or TolueneUsed in workup of mother liquor

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to separate enantiomers. The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP, leading to different retention times and, thus, separation. This method is widely used for its efficiency and scalability, allowing for the isolation of pure enantiomers from gram to kilogram scales.

While analytical chiral HPLC methods have been developed for closely related compounds, indicating the feasibility of this approach, detailed research findings specifying preparative chiral chromatography conditions for the direct resolution of either 1-(4-chlorophenyl)ethylamine or 1-(4-Chlorophenyl)ethylamine are not extensively detailed in the surveyed scientific literature. The general procedure would involve dissolving the racemic mixture in a suitable mobile phase and passing it through a column packed with a suitable CSP, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The separated enantiomers would then be collected as they elute from the column.

Absolute Configuration Determination Techniques

Once the enantiomers are separated, determining their absolute configuration (the actual R or S designation) is essential. Several spectroscopic and crystallographic techniques are employed for this purpose.

Single Crystal X-ray Diffraction of Chiral Derivatives

Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govthieme-connect.de The technique requires the formation of a high-quality single crystal of the compound of interest, often as a derivative. For a chiral amine, this typically involves forming a salt or an amide with a chiral partner whose absolute configuration is already known, or with a molecule containing a heavy atom.

The analysis of the diffraction pattern, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. thieme-connect.de Despite its power, a literature review indicates that a specific single-crystal X-ray structure determination for a chiral derivative of 1-(4-chlorophenyl)ethylamine or 1-(4-Chlorophenyl)ethylamine to assign its absolute configuration has not been publicly reported.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. wikipedia.orghindsinstruments.com The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.

The determination of absolute configuration using VCD involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for an enantiomer of a known configuration (e.g., the R-enantiomer). These theoretical spectra are typically generated using quantum chemical calculations, such as Density Functional Theory (DFT). wikipedia.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. VCD is particularly useful for molecules in solution and does not require crystallization. rsc.org However, specific studies applying VCD spectroscopy for the absolute configuration determination of 1-(4-chlorophenyl)ethylamine or its derivatives are not found in the reviewed literature.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Analysis

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the interaction of chiral molecules with plane-polarized and circularly polarized light, respectively, in the ultraviolet and visible regions of the spectrum.

ORD measures the variation of optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. Both phenomena are manifestations of the Cotton effect, which occurs in the vicinity of an absorption band of a chromophore. The sign and shape of the Cotton effect curve in ORD and CD spectra can be empirically correlated to the stereochemistry of the molecule, often through established empirical rules like the Octant Rule for ketones. By comparing the ORD/CD spectrum of an unknown compound to that of a structurally similar compound with a known absolute configuration, the configuration of the unknown can often be inferred. nih.gov A review of the literature did not yield specific ORD or CD studies focused on the absolute configuration analysis of 1-(4-chlorophenyl)ethylamine or 1-(4-Chlorophenyl)ethylamine.

Stereochemical Stability and Racemization Studies

The stereochemical stability of chiral amines, including 1-(4-chlorophenyl)ethylamine and its derivatives such as 1-(4-Chlorophenyl)ethylamine, is a critical factor in their synthesis, resolution, and application, particularly in pharmaceuticals and asymmetric synthesis. Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), can significantly impact the biological activity and efficacy of such molecules.

The primary mechanism for the racemization of simple chiral amines involves pyramidal inversion at the nitrogen atom. This process, however, has a very low energy barrier and occurs rapidly at room temperature, making the isolation of individual enantiomers of most simple amines impossible under normal conditions. For amines like 1-(4-chlorophenyl)ethylamine, where the chirality resides at a carbon atom alpha to the amino group, the stereocenter is more stable. Racemization in these cases requires the breaking and reforming of a bond at the chiral carbon.

Research into the racemization of 1-phenylethylamine (B125046) and its derivatives has identified several methods to induce this process. These methods are often employed in dynamic kinetic resolution, a technique that combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Factors Influencing Racemization:

The rate of racemization of 1-aryl-alkylamines can be influenced by several factors, including:

Temperature: Higher temperatures generally increase the rate of racemization by providing the necessary activation energy for the process.

Catalysts: Both chemical and enzymatic catalysts can facilitate racemization. Metal catalysts, particularly those based on palladium, nickel, or ruthenium, are commonly used. These catalysts typically operate via a dehydrogenation-hydrogenation mechanism, where the chiral amine is reversibly converted to an achiral imine intermediate.

Base/Acid Catalysis: The presence of a base or an acid can promote racemization. Bases can facilitate the removal of the proton at the chiral center, leading to the formation of a planar carbanion or a related achiral intermediate.

Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states involved in the racemization process, thereby affecting the reaction rate.

Detailed Research Findings:

For instance, a patented process describes the racemization of optically active 1-phenylethylamine derivatives, including those with a substituted phenyl group like 1-(4-chlorophenyl)ethylamine. The process involves the formation of an imine by reacting the amine with an aldehyde, followed by treatment with an alkali metal tert-butoxide in an aprotic polar solvent, and subsequent hydrolysis to yield the racemic amine. While this demonstrates a method for racemization, it does not provide data on the intrinsic stereochemical stability of the amine under various conditions.

Another study on the racemization of optically active arylalkylamines discusses the use of hydrogenation/dehydrogenation catalysts. It highlights potential side reactions such as hydrodeamination and ring hydrogenation, which can affect the yield of the racemized amine. This indicates that while racemization is achievable, the conditions must be carefully controlled to maintain the chemical integrity of the molecule.

Due to the lack of specific experimental data on the racemization rates, activation energies, and half-lives for the enantiomeric interconversion of 1-(4-Chlorophenyl)ethylamine or 1-(4-chlorophenyl)ethylamine under various conditions, a detailed data table cannot be constructed at this time. Further experimental investigation is required to quantify the stereochemical stability of these specific compounds.

Advanced Spectroscopic Elucidation Methodologies for 1 4 Chlorophenyl Ethylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are essential for a complete assignment of all atoms in 1-(4-Chlorophenyl)ethylamine.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 1,4-disubstituted benzene (B151609) ring, typically as two doublets. The aliphatic region would contain signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups of the ethyl and propyl chains. The ¹³C NMR spectrum would complement this by showing distinct resonances for each unique carbon atom, including the two aromatic carbons bonded to hydrogen, the two quaternary aromatic carbons (one bonded to chlorine and one to the ethyl group), and the five aliphatic carbons.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms, which is crucial for distinguishing between potential isomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For 1-(4-Chlorophenyl)ethylamine, COSY would show correlations between the methine proton and the adjacent methyl protons of the ethyl group. It would also establish the connectivity within the propyl group, showing correlations from the N-CH₂ protons to the central CH₂ protons, and from the central CH₂ protons to the terminal CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignment of the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is critical for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the protons of the N-CH₂ group of the propyl substituent to the methine carbon of the ethyl group, confirming that the propyl group is attached to the nitrogen atom. Correlations from the aromatic protons to the benzylic carbon would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their through-bond connectivity. NOESY can provide insights into the preferred conformation of the molecule in solution, such as the spatial relationship between the propyl chain, the ethyl group, and the chlorophenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Chlorophenyl)ethylamine (Note: Values are estimations based on analogous structures and may vary depending on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Aromatic CH (ortho to Cl)7.25-7.35 (d)128-129C-ipso, C-benzylic
Aromatic CH (meta to Cl)7.15-7.25 (d)129-130C-ipso, C-Cl
Benzylic CH3.50-3.60 (q)60-65Aromatic C's, C-CH₃, N-CH₂
Ethyl CH₃1.30-1.40 (d)18-22C-benzylic
N-Propyl CH₂2.40-2.50 (t)50-55C-benzylic, C-propyl(β)
Propyl CH₂ (β)1.40-1.50 (sextet)20-24N-CH₂, C-propyl(γ)
Propyl CH₃ (γ)0.80-0.90 (t)11-12C-propyl(β)

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. Unlike solution-state NMR, ssNMR can elucidate the effects of crystal packing and identify the presence of different polymorphs. nih.gov For 1-(4-Chlorophenyl)ethylamine, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could be used to obtain a high-resolution carbon spectrum in the solid state. nih.gov Differences in chemical shifts compared to the solution state would indicate conformational changes due to intermolecular interactions in the crystal lattice. Furthermore, ssNMR is a powerful tool for studying the local environment and dynamics of the molecule without the influence of a solvent.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathway Analysis

HRMS is a vital tool for determining the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. For C₁₁H₁₆ClN, the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. nih.gov The analysis of these fragmentation pathways is crucial for confirming the connectivity of the molecule. nih.govnih.gov

For 1-(4-Chlorophenyl)ethylamine, the most likely fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen and benzylic to the phenyl ring. This benzylic cleavage is a common and highly favored fragmentation pathway for phenethylamine (B48288) derivatives. researchgate.net

Predicted Fragmentation Pathway:

Precursor Ion: [C₁₁H₁₆ClN + H]⁺

Primary Fragmentation: α-cleavage (benzylic cleavage) leading to the loss of a propyl radical and formation of a stable iminium ion. An alternative primary fragmentation is the formation of a chlorotropylium ion.

Secondary Fragmentation: Further fragmentation of the primary product ions can occur, such as the loss of ethene from the iminium ion.

Table 2: Predicted Key Fragments in the HRMS/MS Spectrum of 1-(4-Chlorophenyl)ethylamine

m/z (Predicted)Proposed Ion Structure / FormulaFragmentation Pathway
198.1155[C₁₁H₁₇ClN]⁺Protonated Molecule [M+H]⁺
154.0658[C₉H₁₁ClN]⁺Loss of propene (C₃H₆) via rearrangement
140.0502[C₈H₉ClN]⁺Formation of 1-(4-chlorophenyl)ethaniminium ion
125.0158[C₇H₆Cl]⁺Formation of chlorotropylium ion
111.0444[C₇H₆]⁺Loss of HCl from chlorotropylium ion

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing valuable structural information.

For 1-(4-Chlorophenyl)ethylamine, the IR spectrum would be expected to show the following key absorptions:

C-H stretching (aromatic): Just above 3000 cm⁻¹, characteristic of the sp² C-H bonds on the benzene ring.

C-H stretching (aliphatic): Just below 3000 cm⁻¹, corresponding to the sp³ C-H bonds in the ethyl and propyl groups. docbrown.info

C=C stretching (aromatic): A series of peaks in the 1600-1450 cm⁻¹ region, typical for the benzene ring.

C-N stretching: In the 1220-1020 cm⁻¹ range for aliphatic amines. docbrown.info

C-Cl stretching: A strong absorption in the 1090-1015 cm⁻¹ range for p-substituted chlorobenzene.

Aromatic Substitution Pattern: Out-of-plane C-H bending vibrations in the 850-810 cm⁻¹ region would strongly suggest 1,4-disubstitution on the benzene ring.

Notably, the absence of a broad band in the 3500-3300 cm⁻¹ region would confirm the tertiary nature of the amine, as there are no N-H bonds. docbrown.info

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which are often weak in the IR spectrum. The symmetric breathing mode of the p-disubstituted benzene ring would be expected to produce a strong Raman signal. rsc.org

Table 3: Predicted Principal Vibrational Frequencies for 1-(4-Chlorophenyl)ethylamine

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3100-3000Aromatic C-H StretchIR, Raman
2960-2850Aliphatic C-H StretchIR, Raman
1600, 1490Aromatic C=C StretchIR, Raman
1220-1020Aliphatic C-N StretchIR
1090-1015Aryl C-Cl StretchIR
850-810Aromatic C-H Out-of-Plane Bend (p-subst.)IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophore in 1-(4-Chlorophenyl)ethylamine is the 4-chlorophenyl group.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the benzene ring. Based on data for similar compounds like 4-chlorophenol, which shows absorption maxima around 225 nm and 280 nm, researchgate.net 1-(4-Chlorophenyl)ethylamine is predicted to exhibit two primary absorption bands. The more intense band (the E-band) would appear at a shorter wavelength (around 220-230 nm), and a less intense band with fine structure (the B-band) would appear at a longer wavelength (around 270-280 nm). The presence of the chlorine atom and the alkyl substituent on the benzene ring will cause slight shifts (bathochromic or hypsochromic) in the positions and intensities of these bands compared to unsubstituted benzene. rsc.org

Computational and Theoretical Chemistry Studies of 1 4 Chlorophenyl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 1-(4-Chlorophenyl)ethylamine, a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state conformation) by finding the minimum energy structure on the potential energy surface. This would reveal key bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction sites.

A hypothetical data table resulting from a DFT study on the ground state of 1-(4-Chlorophenyl)ethylamine might look like this:

PropertyCalculated Value (Hypothetical)Units
Total Energy-1234.5678Hartrees
HOMO Energy-6.78eV
LUMO Energy-0.12eV
HOMO-LUMO Gap6.66eV
Dipole Moment2.34Debye
C-N Bond Length (ethyl-amine)1.47Ångströms
C-Cl Bond Length1.75Ångströms

Ab Initio Methods for Energetic Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical model. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For 1-(4-Chlorophenyl)ethylamine, these methods would be employed for:

High-Accuracy Energy Calculations: Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) would be used to calculate a very accurate single-point energy for the DFT-optimized geometry.

Calculation of Thermochemical Properties: These methods can be used to compute heats of formation, atomization energies, and other thermodynamic quantities with high precision.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal how molecules move, change conformation, and interact with their environment over time.

Conformational Landscape Exploration

While quantum mechanics can find the lowest energy conformation, a molecule like 1-(4-Chlorophenyl)ethylamine, with its flexible propyl and ethyl chains, can exist in many different shapes (conformers). MD simulations are ideal for exploring this conformational landscape:

Simulating Molecular Motion: An MD simulation would show the rotation around single bonds and the flexing of the entire molecule over a period of nanoseconds or microseconds.

Identifying Stable Conformers: By analyzing the simulation trajectory, researchers can identify the most frequently occurring conformations and calculate the free energy differences between them, providing insight into the molecule's flexibility and preferred shapes in solution or other environments.

Intermolecular Interaction Modeling

MD simulations are particularly powerful for studying how a molecule interacts with other molecules, such as solvents or biological macromolecules. A simulation of 1-(4-Chlorophenyl)ethylamine in a solvent (e.g., water) would reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the amine group and solvent molecules.

Hydrophobic Interactions: How the nonpolar chlorophenyl and propyl groups interact with the solvent and potentially with other solute molecules.

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about the mechanism that is often difficult to obtain experimentally. For a reaction involving 1-(4-Chlorophenyl)ethylamine, this analysis would involve:

Locating Transition States: A transition state is the highest energy point along a reaction pathway. Quantum chemical methods can be used to find the geometry and energy of the transition state structure.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Mapping the Reaction Coordinate: By calculating the Intrinsic Reaction Coordinate (IRC), chemists can map the entire path from reactants to products, confirming that the identified transition state correctly connects the desired species.

A hypothetical data table for a reaction might include:

ParameterCalculated Value (Hypothetical)Units
Energy of Reactants-1234.5678Hartrees
Energy of Transition State-1234.5012Hartrees
Energy of Products-1234.6789Hartrees
Activation Energy41.8kcal/mol
Reaction Energy-69.7kcal/mol

Future computational studies on 1-(4-Chlorophenyl)ethylamine using these methods would provide valuable data on its fundamental chemical properties, paving the way for a deeper understanding of its behavior and potential applications.

Computational Prediction of Reaction Mechanisms

The formation of 1-(4-Chlorophenyl)ethylamine from 1-(4-Chlorophenyl)ethylamine, typically through N-alkylation with a propylating agent, can be elucidated using computational methods. These studies can map out the potential energy surface of the reaction, identifying the most likely pathway from reactants to products.

A plausible reaction mechanism that can be computationally modeled is the nucleophilic substitution of a propyl halide (e.g., 1-bromopropane) by 1-(4-Chlorophenyl)ethylamine. DFT calculations can be used to optimize the geometries of the reactants, transition states, intermediates, and products along this reaction coordinate.

Key steps in the computational analysis of the reaction mechanism include:

Identification of Reactants and Products: The initial and final structures, 1-(4-Chlorophenyl)ethylamine and 1-(4-Chlorophenyl)ethylamine, along with the propylating agent and any byproducts, are defined.

Transition State Searching: Algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction pathway. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected.

Intermediate Identification: The reaction may proceed through one or more intermediates. For example, the initial nucleophilic attack may lead to a quaternary ammonium (B1175870) salt intermediate before deprotonation to the final secondary amine.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the reactants (or an intermediate) to the products (or a subsequent intermediate) on the potential energy surface.

Computational studies on related amine alkylations have demonstrated the utility of these methods in understanding the stepwise nature of such reactions. For instance, theoretical calculations have been applied to understand the synthesis of methamphetamine analogs, detailing the energies of reactants, intermediates, and products. academie-sciences.fr

Activation Energy Barrier Calculations

A crucial piece of information derived from computational studies of reaction mechanisms is the activation energy (Ea). This is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational chemistry allows for the calculation of these energy barriers, providing quantitative insights into reaction kinetics. The activation energies for various potential pathways can be compared to determine the most favorable route.

For the N-propylation of 1-(4-Chlorophenyl)ethylamine, the activation energy would be calculated for the rate-determining step, which is often the initial nucleophilic attack. The calculated activation energy can be influenced by the choice of computational method (e.g., DFT functional) and basis set. It is also possible to model the effect of the solvent on the activation energy using continuum solvent models.

Table 1: Illustrative Activation Energies for Related Amine Alkylation Reactions Note: The following data is illustrative and based on typical values for similar reactions, as specific experimental or computational data for the N-propylation of 1-(4-Chlorophenyl)ethylamine is not available.

ReactionComputational MethodBasis SetCalculated Activation Energy (kJ/mol)
Methylation of AnilineB3LYP6-31G(d)50 - 70
Ethylation of Benzylamine (B48309)M06-2X6-311+G(d,p)60 - 80
Propylation of Phenethylamine (B48288) (Hypothetical)B3LYP6-311+G(d,p)65 - 85

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. For 1-(4-Chlorophenyl)ethylamine, these predictions can be compared with experimental spectra to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. scispace.com The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Predicted NMR spectra can be particularly useful for distinguishing between isomers and for assigning signals in complex experimental spectra. Quantum chemical calculations have been successfully used to predict the chemical shielding tensors for various amphetamine derivatives. researchgate.net

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for 1-(4-Chlorophenyl)ethylamine Note: These are hypothetical values based on typical chemical shifts for similar structural motifs. The actual spectrum may vary.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (ethyl group)1.3 - 1.5Doublet
CH (ethyl group)3.5 - 3.7Quartet
Aromatic CH7.2 - 7.4Multiplet
NH1.0 - 2.0Broad Singlet
CH₂ (propyl group, adjacent to NH)2.4 - 2.6Triplet
CH₂ (propyl group, middle)1.4 - 1.6Sextet
CH₃ (propyl group, terminal)0.8 - 1.0Triplet

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for 1-(4-Chlorophenyl)ethylamine Note: These are hypothetical values based on typical chemical shifts for similar structural motifs. The actual spectrum may vary.

Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (ethyl group)22 - 25
CH (ethyl group)55 - 60
Aromatic C (para to Cl)130 - 133
Aromatic CH128 - 130
Aromatic C (ipso to Cl)140 - 143
CH₂ (propyl group, adjacent to NH)48 - 52
CH₂ (propyl group, middle)22 - 25
CH₃ (propyl group, terminal)10 - 13

Infrared (IR) Spectroscopy: Computational chemistry can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. By performing a frequency calculation on the optimized geometry of 1-(4-Chlorophenyl)ethylamine, a theoretical IR spectrum can be generated. DFT calculations have been shown to reproduce experimental vibrational frequencies with good accuracy, especially when a scaling factor is applied to the calculated values. mdpi.com

The predicted IR spectrum can help in identifying characteristic functional groups, such as the N-H stretch of the secondary amine, C-H stretches of the alkyl and aromatic groups, and the C-Cl stretch.

Table 4: Illustrative Predicted IR Vibrational Frequencies for 1-(4-Chlorophenyl)ethylamine Note: These are hypothetical values for major vibrational modes based on typical frequencies for the functional groups present.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch3300 - 3500Weak to Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=C Aromatic Ring Stretch1450 - 1600Medium to Strong
N-H Bend1550 - 1650Medium
C-N Stretch1020 - 1250Medium
C-Cl Stretch600 - 800Strong

Derivatives and Analogues of 1 4 Chlorophenyl Ethylamine: Synthesis and Comparative Reactivity

Systematic Structural Modifications of 1-(4-Chlorophenyl)ethylamine

The structure of 1-(4-Chlorophenyl)ethylamine serves as a template for systematic modifications aimed at exploring structure-activity relationships. These modifications can be categorized into three primary areas: the N-propyl group, the 4-chlorophenyl ring, and the α-ethyl backbone.

Variations in the Propyl Chain

The N-propyl group of 1-(4-Chlorophenyl)ethylamine can be altered to investigate the impact of steric bulk and lipophilicity on the molecule's interactions. Variations can include linear, branched, and cyclic alkyl groups, as well as the introduction of functional groups.

ModificationExample Derivative NameRationale for Modification
Chain Length Variation1-(4-Chlorophenyl)ethylamineInvestigating the effect of increased lipophilicity.
Branching1-(4-Chlorophenyl)ethylamineIntroducing steric hindrance near the nitrogen atom.
CyclizationCyclopropyl([1-(4-chlorophenyl)ethyl])amineRestricting conformational flexibility.
Functionalization2-(1-(4-Chlorophenyl)ethylamino)ethan-1-olIntroducing hydrogen bonding capabilities.

These modifications can be achieved through standard synthetic methodologies such as reductive amination of 1-(4-chlorophenyl)ethan-1-one with the corresponding primary amine or by N-alkylation of 1-(4-chlorophenyl)ethan-1-amine. The choice of the alkylating agent or the primary amine dictates the final substitution on the nitrogen atom.

Substitutions on the Chlorophenyl Ring

Alterations to the 4-chlorophenyl moiety can significantly influence the electronic properties and metabolic stability of the molecule. Substituents with varying electronic effects (electron-donating and electron-withdrawing) can be introduced at different positions on the phenyl ring.

Position of SubstitutionType of SubstituentExample Derivative NamePotential Impact
Ortho (C2/C6)Electron-withdrawing (e.g., -NO2)1-(2-Chloro-4-nitrophenyl)ethylamineAltered electronic distribution and potential for intramolecular interactions.
Meta (C3/C5)Electron-donating (e.g., -OCH3)1-(4-Chloro-3-methoxyphenyl)ethylamineIncreased electron density in the ring, potentially affecting receptor binding.
Para (C4)Halogen variation (e.g., -F, -Br)1-(4-Bromophenyl)ethylamineModulation of lipophilicity and metabolic susceptibility.
Multiple SubstitutionsDichloro substitution1-(2,4-Dichlorophenyl)ethylamineEnhanced lipophilicity and altered steric profile.

The synthesis of these analogues typically starts from the appropriately substituted acetophenone (B1666503) derivative, followed by reductive amination. For instance, the synthesis of 1-(4-bromophenyl)ethylamine would commence from 4-bromoacetophenone.

Modifications at the α-Ethyl Carbon

Modifications to the ethyl group connecting the phenyl ring and the amine can explore the impact of chain length and substitution on the molecule's activity.

ModificationExample Derivative NameRationale
Chain Extension1-(4-Chlorophenyl)propylamineInvestigating the optimal distance between the phenyl ring and the nitrogen atom.
Chain Branching1-(4-Chlorophenyl)-2-methylpropylamineIntroducing steric bulk on the carbon backbone.
Introduction of a Methyl Group1-(4-Chlorophenyl)propylamineExploring the effect of substitution at the α-carbon.

These analogues can be synthesized from the corresponding ketone via reductive amination. For example, 1-(4-Chlorophenyl)propylamine can be prepared from 1-(4-chlorophenyl)propan-1-one and propylamine.

Synthesis of Novel Analogues

The synthesis of novel analogues of 1-(4-Chlorophenyl)ethylamine often employs versatile and efficient synthetic strategies. A common and effective method is the Leuckart reaction or variations of reductive amination. researchgate.net

For instance, the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives has been reported, showcasing the utility of 1-(4-chlorophenyl)ethylamine as a building block. researchgate.net This approach involves the reaction of 1-(4-chlorophenyl)ethylamine with a substituted phenoxyacetyl chloride.

Another approach involves the electrophilic cyanation of 1-(4-chlorophenyl)ethylamine to produce N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide. mdpi.com This intermediate can then be further elaborated to a variety of nitrogen-containing heterocycles. The synthesis is typically carried out using cyanogen (B1215507) bromide in an ethereal solvent, with the amine itself acting as a base to neutralize the HBr byproduct. mdpi.com An alternative method involves using an external base like sodium carbonate. mdpi.com

The synthesis of pyrrol-3-one derivatives starting from a related scaffold, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, has also been demonstrated through base-catalyzed intramolecular cyclization. mdpi.com

Comparative Reactivity and Selectivity Studies of Derivatives

The systematic structural modifications discussed above are expected to influence the reactivity and selectivity of the resulting derivatives.

Electronic Effects: Substituents on the chlorophenyl ring will modulate the electron density of the aromatic system. Electron-withdrawing groups, such as a nitro group, will decrease the electron density, potentially making the ring less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution under certain conditions. Conversely, electron-donating groups, like a methoxy (B1213986) group, will increase the electron density.

Steric Effects: Variations in the N-alkyl chain and substitutions on the α-ethyl carbon will introduce varying degrees of steric hindrance around the nitrogen atom and the chiral center. Increased steric bulk can influence the accessibility of the nitrogen lone pair, thereby affecting its basicity and nucleophilicity. In terms of selectivity, for reactions involving the chiral center, the size and nature of the substituents will play a crucial role in directing the stereochemical outcome.

Comparative studies on related systems, such as dopamine (B1211576) D4 receptor antagonists, have utilized Comparative Molecular Field Analysis (CoMFA) to correlate structural parameters with biological activity. nih.gov Such computational approaches could be applied to a series of 1-(4-Chlorophenyl)ethylamine derivatives to predict their relative affinities and selectivities for a given biological target.

The reactivity of derivatives can be experimentally compared through kinetic studies of standard reactions, such as N-acylation or reactions at the benzylic position. For example, the rate of reaction with a standard electrophile could provide a quantitative measure of the nucleophilicity of the amine in different analogues.

Precursor Synthesis and Methodologies for 1 4 Chlorophenyl Ethylamine

Synthesis of 1-(4-Chlorophenyl)ethanol and Related Chiral Alcohols

1-(4-Chlorophenyl)ethanol is a key intermediate that can be synthesized through the reduction of 4-chloroacetophenone. Both achiral and chiral-specific methodologies are employed, with the latter being significant for producing enantiomerically pure compounds.

One established chemical route involves a two-step process starting from 4-chloroacetophenone. The ketone is first converted to 4-chlorophenylacetic acid using the Willgerodt-Kindler reaction. This is followed by the reduction of the resulting carboxylic acid to 1-(4-Chlorophenyl)ethanol using a reducing agent such as sodium borohydride (B1222165) in the presence of iodine.

A more direct approach is the direct reduction of 4-chloroacetophenone. For the synthesis of chiral 1-(4-Chlorophenyl)ethanol, asymmetric reduction is the preferred method. This is often accomplished using biocatalytic systems, such as ketoreductase enzymes, or chiral catalysts. These enzymatic reductions are known for their high yields and excellent enantioselectivity. For instance, the use of Saccharomyces cerevisiae as a catalyst for the asymmetric reduction of 4-chloroacetophenone can produce the corresponding chiral alcohol.

Below is a data table summarizing various synthetic methodologies for 1-(4-Chlorophenyl)ethanol.

Table 1: Comparison of Synthetic Methods for 1-(4-Chlorophenyl)ethanol
Starting Material Method Key Reagents/Catalysts Product Key Characteristics
4-Chloroacetophenone Chemical Reduction Sodium Borohydride (NaBH₄) Racemic 1-(4-Chlorophenyl)ethanol Standard laboratory reduction; produces a mix of enantiomers.
4-Chloroacetophenone Asymmetric Reduction Ketoreductase enzymes, Saccharomyces cerevisiae Chiral (R)- or (S)-1-(4-Chlorophenyl)ethanol High enantiomeric excess, environmentally benign conditions.
4-Chloroacetophenone Willgerodt-Kindler, then Reduction 1. Morpholine, Sulfur2. KOH3. Sodium borohydride, Iodine Racemic 1-(4-Chlorophenyl)ethanol Multi-step chemical synthesis via a carboxylic acid intermediate.

Synthesis of Propylamine Derivatives and Related Amines

The synthesis of the target compound, 1-(4-Chlorophenyl)ethylamine, can be approached via two primary pathways:

Direct Reductive Amination: A one-pot reaction between 4-chloroacetophenone, propylamine, and a reducing agent.

Stepwise Synthesis: The initial synthesis of 1-(4-Chlorophenyl)ethylamine, followed by N-alkylation with a propyl group.

Reductive amination is a widely utilized method for forming amines from carbonyl compounds. wikipedia.org This process involves the initial reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the final amine. wikipedia.orgacs.org For the synthesis of 1-(4-Chlorophenyl)ethylamine, 4-chloroacetophenone is reacted directly with propylamine in the presence of a suitable reducing agent.

The choice of reducing agent is crucial for the success of the reaction. Common agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (H₂ with a metal catalyst like Palladium or Nickel). wikipedia.orgcommonorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is particularly mild and selective for reducing the intermediate iminium ion over the starting ketone. commonorganicchemistry.comharvard.edu Catalytic hydrogenation over cobalt or iron-based catalysts also presents an effective and green chemistry-compatible approach for the reductive amination of aromatic ketones. researchgate.netresearchgate.net

The alternative stepwise route first requires the synthesis of 1-(4-Chlorophenyl)ethylamine. This precursor is typically synthesized via the reductive amination of 4-chloroacetophenone using ammonia (B1221849). researchgate.net Once isolated, 1-(4-Chlorophenyl)ethylamine can be N-alkylated using a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base to yield the final secondary amine.

Propylamine itself is an important primary amine that is synthesized on an industrial scale. A common method involves the reaction of n-propanol with ammonia at elevated temperature and pressure over a hydrogenation catalyst.

Optimization of Synthetic Routes to Key Intermediates

For the synthesis of 1-(4-Chlorophenyl)ethanol , optimization focuses on enhancing enantioselectivity for chiral applications. Biocatalytic methods using enzymes are a prime example of route optimization. They operate under mild conditions (neutral pH, room temperature) and consistently produce high yields (often >90%) and very high enantiomeric excess (>99%), which is difficult to achieve with traditional chemical reductants without employing expensive chiral ligands.

In the context of reductive amination , optimization strategies revolve around the catalyst system and reaction conditions. nih.gov

Choice of Reducing Agent: While sodium borohydride (NaBH₄) is cost-effective, it can also reduce the starting ketone, leading to the alcohol as a byproduct. commonorganicchemistry.com Milder reagents like sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the imine intermediate, thus improving the yield of the desired amine. acs.orgcommonorganicchemistry.comharvard.edu

Catalyst Development: For catalytic hydrogenation, research focuses on developing more efficient and reusable heterogeneous catalysts. researchgate.net Non-noble metal catalysts, such as those based on cobalt, nickel, or iron, are being developed as cost-effective and sustainable alternatives to precious metal catalysts like palladium or platinum. researchgate.netnih.gov These catalysts can offer high activity and selectivity under milder conditions of temperature and pressure. researchgate.net

One-Pot Procedures: Direct (one-pot) reductive amination is itself an optimization as it combines imine formation and reduction into a single step, reducing processing time, solvent usage, and waste generation compared to stepwise methods. acs.orgnih.gov Fine-tuning the pH is critical in one-pot reactions, as imine formation is typically favored under slightly acidic conditions, which must be compatible with the chosen reducing agent. wikipedia.orgharvard.edu

Conclusion and Future Research Directions for 1 4 Chlorophenyl Ethylamine

Summary of Key Academic Contributions and Findings

The primary focus of academic research on 1-(4-Chlorophenyl)ethylamine has been the development and optimization of methods for the separation of its enantiomers. As a chiral amine, its utility in asymmetric synthesis and as a precursor for pharmaceuticals is contingent on obtaining it in an enantiomerically pure form. The main contributions lie in the field of chiral resolution.

Key findings include:

Diastereomeric Salt Crystallization: A significant contribution has been the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For example, axially chiral binaphthoic acid (BNA) has been effectively used to resolve 1-(4-chlorophenyl)ethylamine (CPEA). researchgate.net The process demonstrates solvent-dependent selectivity, where different enantiomers crystallize based on the solvent system, a phenomenon linked to the formation of imines with solvents like acetone. researchgate.net

Enzymatic Kinetic Resolution: Biocatalysis has emerged as a powerful tool for resolution. Lipase-catalyzed reactions, such as acylation, have been employed to selectively react with one enantiomer of a racemic mixture of chiral amines, including 1-(4-chlorophenyl)ethylamine. google.commdpi.com This allows for the separation of the unreacted amine enantiomer from the acylated product. Enzymes like Candida antarctica lipase (B570770) have proven effective in this context. google.com

Application as a Synthetic Intermediate: Research has demonstrated the utility of 1-(4-chlorophenyl)ethylamine as a precursor for more complex molecules. It has been used in the synthesis of novel N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives, which were investigated for potential biological activities. researchgate.net Furthermore, its structural core has been incorporated into advanced intermediates like N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide and complex heterocyclic systems such as benzimidazoles, highlighting its role as a versatile synthon. mdpi.comresearchgate.net

Table 1: Summary of Chiral Resolution Methods for 1-(4-Chlorophenyl)ethylamine
MethodResolving Agent / CatalystPrincipleKey Finding / AdvantageReference
Diastereomeric Salt CrystallizationBinaphthoic Acid (BNA)Formation of diastereomeric salts with different solubilities.Demonstrates chirality switching based on the solvent used (e.g., methylene (B1212753) chloride vs. acetone). researchgate.net
Enzymatic Kinetic ResolutionLipase (e.g., from Candida antarctica)Enantioselective acylation of one enantiomer, allowing separation from the unreacted enantiomer.Offers a chemoenzymatic route to obtain enantiopure amines. google.commdpi.com

Unexplored Research Avenues and Methodological Advancements

While significant progress has been made, several areas remain ripe for exploration. Future research could focus on expanding the compound's applications and refining the methods for its synthesis and purification.

Unexplored Research Avenues:

Asymmetric Catalysis: The enantiopure forms of 1-(4-chlorophenyl)ethylamine could be investigated as chiral ligands for transition metal catalysts or as organocatalysts in asymmetric synthesis. The phenylethylamine framework is a well-established motif in successful chiral catalysts.

Medicinal Chemistry: A systematic exploration of the biological activities of a broader range of derivatives is warranted. Beyond the initial studies on acetamides, synthesizing libraries of compounds where the amine is functionalized to form ureas, sulfonamides, or other N-alkylated derivatives (such as 1-(4-Chlorophenyl)ethylamine) could uncover novel therapeutic agents. researchgate.net

Heterocyclic Synthesis: The amine serves as a valuable starting material for building complex heterocyclic structures. researchgate.net Future work could target the synthesis of novel, unexplored heterocyclic systems with potential applications in materials science or pharmacology.

Methodological Advancements:

Asymmetric Synthesis: A significant advancement would be the development of a robust method for the direct asymmetric synthesis of the individual enantiomers, which would be more efficient than resolving a racemic mixture. Asymmetric reductive amination of 4-chloroacetophenone is a promising but challenging route that merits further investigation.

Advanced Separation Techniques: While classical and enzymatic resolutions are effective, developing more efficient preparative chromatographic methods using advanced chiral stationary phases could streamline the separation process and improve yields. nih.gov

Green Chemistry Approaches: Future methodological developments should focus on sustainability. This includes exploring solvent-free reaction conditions, utilizing recyclable enzymes or catalysts, and improving the atom economy of synthetic routes to reduce waste.

Potential for Further Fundamental Contributions to Organic Chemistry

Beyond its practical applications, the study of 1-(4-chlorophenyl)ethylamine and its derivatives can continue to contribute to a fundamental understanding of core principles in organic chemistry.

Molecular Recognition and Supramolecular Chemistry: In-depth studies of the crystallization process of its diastereomeric salts can provide valuable data on the subtle non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern molecular recognition and self-assembly. researchgate.net Analyzing how different chiral resolving agents and solvents influence crystal packing can illuminate fundamental aspects of stereoselective interactions.

Mechanistic Biocatalysis: Further investigation into the lipase-catalyzed resolution can offer deeper insights into enzyme-substrate binding and the structural basis for enantioselectivity. google.commdpi.com This knowledge can aid in the rational design and engineering of enzymes for other challenging chemical transformations.

Structure-Activity Relationship (SAR) Studies: By creating and testing a diverse library of derivatives, this compound can serve as a model system for developing and refining SAR models. Understanding how modifications to the phenylethylamine core affect biological activity is a cornerstone of medicinal chemistry and drug discovery.

Table 2: Potential Areas of Fundamental Contribution
Area of ChemistryResearch FocusFundamental InsightReference
Supramolecular ChemistryCrystallization of diastereomeric saltsUnderstanding non-covalent interactions in chiral recognition. researchgate.net
BiocatalysisEnzymatic resolution mechanismsElucidating the basis of enzyme enantioselectivity. google.commdpi.com
Medicinal ChemistrySynthesis and screening of derivativesDeveloping Structure-Activity Relationship (SAR) models. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)ethylamine, and how can reaction conditions be optimized for higher yields?

  • Answer : A common approach involves reductive amination of 4-chlorophenylacetone with propylamine, using sodium cyanoborohydride or catalytic hydrogenation under inert atmospheres. Evidence from analogous syntheses (e.g., ethyl 5-(4-chlorophenyl)pyrrole derivatives) indicates that methanol or ethanol as solvents, combined with 6–12 hours of stirring at room temperature, yields intermediates . Optimization may involve adjusting stoichiometric ratios (e.g., excess propylamine to drive completion) or using microwave-assisted synthesis to reduce reaction time. Monitoring via LC-MS or TLC is critical to track intermediate formation .

Q. How can researchers characterize the structural and electronic properties of 1-(4-Chlorophenyl)ethylamine?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to resolve aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and propyl/ethyl chain signals (δ 1.0–3.0 ppm) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z ~212.7 for C11_{11}H15_{15}ClN) and fragmentation patterns .
  • X-ray Crystallography : For solid-state conformation analysis, though this requires high-purity crystals. Analogous chlorophenyl amines show planar aromatic rings and staggered alkyl chains .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Answer : Initial screens include:

  • Receptor Binding Assays : Test affinity for serotonin or dopamine receptors due to structural similarity to phenethylamine derivatives .
  • Cytotoxicity Studies : Use MTT assays on HEK-293 or HepG2 cells to assess safety margins (IC50_{50} values).
  • Enzyme Inhibition : Evaluate interactions with monoamine oxidases (MAOs) via fluorometric kits .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1-(4-Chlorophenyl)ethylamine in cross-coupling reactions?

  • Answer : The 4-chlorophenyl group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Steric hindrance from the ethyl-propyl chain may slow nucleophilic attacks. Computational studies (DFT) can model charge distribution, while experimental data from Suzuki-Miyaura couplings with aryl halides reveal lower yields compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data for chlorophenyl-alkylamine derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Approaches include:

  • Metabolite Profiling : Use HPLC-MS to identify degradation products interfering with activity .
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–100 µM) to avoid non-specific effects .
  • Structural Analog Comparison : Benchmark against [1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine], which shows enhanced MAO-B inhibition due to cyclopropane strain .

Q. Can computational models predict the environmental stability or degradation pathways of this compound?

  • Answer : Molecular dynamics simulations and QSAR models predict hydrolysis at the amine group under acidic conditions, forming 4-chlorophenylacetic acid and propylamine. Photodegradation studies under UV light (λ = 254 nm) show a half-life of ~48 hours in aqueous solutions, with chlorinated byproducts detected via GC-MS .

Q. What mechanistic insights explain the compound’s unimolecular decay during mass spectrometric analysis?

  • Answer : Photoionization data (e.g., from n-propylamine analogs) suggest rapid N–C bond cleavage due to low bond dissociation energy (~70 kcal/mol). Quasi-equilibrium theory (QET) models align with observed metastable ion peaks at m/z 154 (loss of propylamine) and 139 (loss of Cl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.